REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC.C(N(CC)CC)C.[C:23](Cl)(Cl)=[O:24]>O1CCCC1>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[O:15][C:23](=[O:24])[NH:11][C:10]1=[O:14] |f:0.1|
|
Name
|
Ethyl 1-(2-chlorophenyl)-1-hydroxymethanecarboximidate hydrochloride
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C=CC=C1)C(C(OCC)=N)O
|
Name
|
|
Quantity
|
16.77 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured slowly over 1 l
|
Type
|
CUSTOM
|
Details
|
of crushed ice, with isolation and recrystallization from toluene according to Example 3
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1C(NC(O1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.43 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |